molecular formula C10H8BrNO B3246132 4-Bromo-3-oxo-2-phenylbutanenitrile CAS No. 175432-90-3

4-Bromo-3-oxo-2-phenylbutanenitrile

Cat. No.: B3246132
CAS No.: 175432-90-3
M. Wt: 238.08 g/mol
InChI Key: SOGLZSJNZSEDMH-UHFFFAOYSA-N
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Description

Significance of β-Ketonitriles as Versatile Synthetic Precursors

β-Ketonitriles are a class of organic compounds that have garnered considerable attention in organic and medicinal chemistry. thieme-connect.com Their bifunctional nature, characterized by the presence of both a ketone and a nitrile group separated by a methylene (B1212753) group, allows them to participate in a wide array of chemical transformations. This versatility makes them valuable starting materials for the synthesis of a diverse range of organic molecules. rsc.org

These compounds serve as key intermediates in the production of various heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. rsc.org The reactivity of the keto and nitrile functionalities, as well as the acidity of the α-hydrogens, enables their use in cascade, domino, and sequential reactions. rsc.org Furthermore, β-ketonitriles are recognized as important precursors in the development of pharmacologically active agents, with some derivatives showing potential as anti-cancer, anti-inflammatory, and antimalarial drugs. rsc.orgutsa.edu The synthesis of β-ketonitriles can be achieved through various methods, such as the acylation of alkyl nitriles, electrophilic cyanation of ketone enolates, and transition-metal-catalyzed reactions. thieme-connect.comorganic-chemistry.orgacs.org

Overview of α-Halogenation Strategies in β-Dicarbonyl Systems

The introduction of a halogen atom at the α-position of a β-dicarbonyl compound, a category that includes β-ketonitriles, is a fundamental transformation in organic synthesis. fiveable.me This process, known as α-halogenation, significantly enhances the synthetic utility of the parent molecule by introducing a reactive handle for subsequent modifications.

The mechanism of α-halogenation is dependent on the reaction conditions, specifically whether it is conducted in an acidic or basic medium. youtube.com

Acidic Conditions: In the presence of an acid catalyst, the carbonyl compound equilibrates with its enol tautomer. This enol then acts as a nucleophile, attacking the halogenating agent (e.g., Br₂). This method is generally selective for monohalogenation at the more substituted α-position. youtube.commasterorganicchemistry.com

Basic Conditions: Under basic conditions, an enolate ion is formed by deprotonation of the α-carbon. The enolate then reacts with the halogen. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation. youtube.comlibretexts.org

Various halogenating agents are employed, with N-halosuccinimides (such as N-bromosuccinimide, NBS) being common choices for their milder and more selective reactivity compared to diatomic halogens. researchgate.net Lewis acids can also be used to catalyze the reaction, providing a mild and rapid method for α-bromination. researchgate.net More environmentally friendly approaches have also been developed, utilizing systems like titanium halides with hydrogen peroxide or peracetic acid as oxidants. organic-chemistry.orgorganic-chemistry.org

Academic Research Landscape of 4-Bromo-3-oxo-2-phenylbutanenitrile

The academic research specifically focused on this compound is limited. The compound is commercially available from chemical suppliers, indicating its use as a building block in chemical synthesis. sigmaaldrich.com Its chemical structure, featuring a bromine atom at the α-position to both a ketone and a nitrile group, and a phenyl group at the adjacent position, suggests its potential utility in the synthesis of complex, sterically hindered molecules.

While direct studies on its synthesis and reactivity are not extensively reported in publicly available literature, its chemical properties can be inferred from the general reactivity of α-brominated β-dicarbonyl compounds. The presence of the bromine atom makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. The phenyl group influences the stereochemical outcome of reactions at the chiral center.

A search for related compounds reveals studies on similar structures, such as 4-Bromo-3-oxo-N-phenylbutanamide and 2-(3-Bromophenyl)-3-oxo-4-phenylbutanenitrile, which are used in various synthetic applications. chemicalbook.comnih.gov The synthesis of 4-bromo-2H-chromenes from related ketones has also been described, highlighting the synthetic potential of bromo-keto systems. researchgate.net The lack of extensive, specific research on this compound itself may indicate that it is either a relatively new compound with unexplored potential or that its applications are primarily in proprietary industrial processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-oxo-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-10(13)9(7-12)8-4-2-1-3-5-8/h1-5,9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGLZSJNZSEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Oxo 2 Phenylbutanenitrile

Intrinsic Reactivity of the α-Bromo and β-Ketonitrile Functionalities

The reactivity of 4-bromo-3-oxo-2-phenylbutanenitrile is governed by the interplay of its key functional groups: the bromine atom at the α-position to the ketone and the β-ketonitrile moiety. The α-bromo group serves as a good leaving group in nucleophilic substitution reactions, a common feature for alkyl halides. pressbooks.pub The adjacent carbonyl group further activates the α-carbon, making it more susceptible to nucleophilic attack.

The β-ketonitrile functionality is a versatile synthon in organic synthesis. nih.gov The ketone and nitrile groups are electron-withdrawing, influencing the acidity of the neighboring C-H bonds and participating in a variety of condensation and cyclization reactions. nih.gov Specifically, the nitrile group can undergo nucleophilic addition, while the ketone can be involved in electrophilic additions. The presence of both functionalities allows for a rich and diverse range of chemical transformations.

Nucleophilic Substitution Reactions Involving the Bromine Atom

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. libretexts.org In the case of this compound, the bromine atom is the leaving group, and its substitution is a key reaction pathway. These reactions can proceed through different mechanisms, primarily SN1 (unimolecular) or SN2 (bimolecular), which dictates the stereochemical outcome of the reaction. pressbooks.pub

The stereochemistry of nucleophilic substitution reactions is a critical aspect, particularly when a stereocenter is involved. In SN2 reactions, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the chiral center. libretexts.org This is often referred to as a "backside attack." libretexts.org

Conversely, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically leading to a racemic mixture of products. For primary and secondary alkyl halides, the SN2 mechanism with inversion of configuration is generally favored. libretexts.org The stereochemical outcome of nucleophilic substitution at a quaternary carbon stereocenter has also been investigated, with some reactions proceeding with inversion of configuration, suggesting the involvement of a bicyclobutonium intermediate. nih.gov

The specific stereochemical course for this compound would depend on the reaction conditions and the nature of the nucleophile. However, given the secondary nature of the carbon bearing the bromine, an SN2-type mechanism with inversion of configuration is a highly probable pathway.

The versatility of nucleophilic substitution reactions on α-bromo ketones is well-documented. A wide array of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of products. These nucleophiles include, but are not limited to, amines, alcohols, thiols, and carbanions.

However, the scope of the reaction is not without limitations. Steric hindrance around the reaction center can impede the approach of bulky nucleophiles, slowing down or even preventing the substitution reaction. Furthermore, the basicity of the nucleophile can sometimes lead to competing elimination reactions, particularly at elevated temperatures. The choice of solvent can also play a crucial role in the reaction outcome, influencing the rates of both substitution and elimination pathways. In some cases, the nucleophile may react with other functional groups present in the molecule, such as the ketone or nitrile, leading to side products. For instance, in the context of 4-bromo-5-nitrophthalonitrile, the substitution of the bromine atom was observed to be slower than the substitution of the nitro group under certain conditions. researchgate.net

Intramolecular Cyclization Pathways and Rearrangements

The strategic placement of functional groups in this compound makes it a prime candidate for intramolecular reactions, leading to the formation of cyclic structures. These reactions are often highly efficient as the reacting groups are held in close proximity.

A significant application of related β-ketonitriles involves their use in the synthesis of nitrogen-containing heterocycles. For example, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is a key step in the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.govsemanticscholar.org This transformation proceeds via an intramolecular nucleophilic attack of the amino group onto the ketone, followed by oxidation. nih.govacs.org While the starting material in these studies is not this compound itself, the underlying principle of intramolecular cyclization is highly relevant.

The mechanism of such cyclizations can be complex. For instance, in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, a proposed mechanism involves a 5-exo-trig cyclization to form an indoline-3-one intermediate. acs.org This intermediate can then undergo further transformations to yield the final product. acs.org These types of reactions highlight the potential of β-ketonitriles to serve as precursors for complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. nih.gov

Base-assisted reactions of β-ketonitriles are widely used to construct new rings, a process known as annulation. The presence of acidic protons alpha to the ketone and nitrile groups allows for the formation of enolates or other carbanionic intermediates in the presence of a base. These intermediates can then participate in intramolecular cyclization reactions.

A notable example is the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which is accompanied by oxidation, often using DMSO as the oxidant. nih.gov The choice of base and solvent can be critical in directing the reaction towards the desired product and can even influence the regioselectivity of the cyclization. nih.gov Mechanistic studies suggest that these reactions can proceed through various pathways, sometimes involving unexpected rearrangements or cleavage of the cyano group. nih.govacs.org For instance, in some cases, the reaction of N-substituted precursors can lead to cleavage of the cyano group instead of the expected cyclization. semanticscholar.org

Tautomerism and Isomerization Phenomena

The chemical behavior of this compound is significantly influenced by tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers, known as tautomers. In the case of this β-ketonitrile, the most prominent form of tautomerism is keto-enol tautomerism.

Keto-Enol Tautomerism in the Butanenitrile Framework

The structure of this compound contains a ketone carbonyl group and an adjacent α-hydrogen at the second carbon position, making it susceptible to keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between the keto form and the enol form.

The keto form is the classical representation of the molecule, featuring a ketone group (C=O) and a nitrile group (-C≡N). The enol form is characterized by the presence of a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (C=C), which is conjugated with the nitrile group. The general equilibrium can be depicted as follows:

Keto-Enol Tautomerism of this compound

The equilibrium between the keto and enol forms is dynamic and can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the phenyl ring.

Theoretical and Experimental Elucidation of Tautomeric Equilibria

While specific experimental studies exclusively focused on this compound are not extensively documented in the surveyed literature, the tautomeric equilibria of structurally related β-ketonitriles have been investigated using a combination of theoretical and experimental methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. researchgate.net

Experimental Insights from NMR Spectroscopy:

NMR spectroscopy is a powerful tool for studying keto-enol tautomerism because the keto and enol forms have distinct chemical shifts for the protons and carbons near the tautomerizing centers. For β-ketonitriles, the presence of both tautomers in solution can be confirmed and quantified by analyzing the 1H and 13C NMR spectra.

In a study of various β-ketonitriles, it was observed that the proportion of the enol tautomer is highly dependent on the polarity of the solvent. researchgate.net In non-polar solvents like chloroform (B151607) (CDCl₃), the enol form is generally favored. This is attributed to the stability gained from the intramolecular hydrogen bond, which is more significant in an environment that does not compete for hydrogen bonding. Conversely, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the keto form may become more prevalent as the solvent molecules can solvate the keto form effectively and disrupt the intramolecular hydrogen bond of the enol. researchgate.netnih.gov

Theoretical and Computational Studies:

Density Functional Theory (DFT) calculations have been employed to model the tautomeric equilibrium of β-dicarbonyl compounds and related structures. mdpi.comorientjchem.org These studies calculate the relative energies of the different tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). researchgate.net

For β-ketonitriles, theoretical calculations generally support the experimental findings that the enol form is significantly stable. researchgate.net Computational models can predict the geometric parameters (bond lengths and angles) and spectroscopic properties (such as NMR chemical shifts) for each tautomer. By comparing the calculated NMR data with the experimental spectra, a more detailed assignment of the signals to the respective tautomers can be achieved.

The table below summarizes the expected trends in the tautomeric equilibrium of this compound based on studies of analogous β-ketonitriles.

Factor Effect on Tautomeric Equilibrium Rationale
Solvent Polarity Increasing solvent polarity (e.g., from chloroform to DMSO) generally shifts the equilibrium towards the keto form . researchgate.netnih.govPolar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions and may disrupt the intramolecular hydrogen bond of the enol form.
Intramolecular Hydrogen Bonding Favors the enol form .The formation of a stable six-membered ring via a hydrogen bond between the enolic -OH and the nitrile nitrogen significantly stabilizes the enol tautomer. researchgate.net
Conjugation Favors the enol form .The C=C double bond in the enol form is in conjugation with both the phenyl ring and the nitrile group, leading to extended π-electron delocalization and increased stability.

It is important to note that while these general principles derived from related compounds provide a strong basis for understanding the behavior of this compound, dedicated experimental and theoretical studies on this specific molecule would be necessary for a precise quantitative description of its tautomeric equilibria.

Synthetic Utility and Applications of 4 Bromo 3 Oxo 2 Phenylbutanenitrile As a Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of functional groups in 4-bromo-3-oxo-2-phenylbutanenitrile makes it an ideal starting material for the creation of various heterocyclic compounds. These ring systems are of great interest in medicinal chemistry and materials science due to their wide range of biological and physical properties.

Access to Indoline (B122111) Derivatives and Their N-Substituted Analogs

Indoline and its derivatives are important structural motifs found in many natural products and pharmacologically active compounds. The synthesis of these structures can be achieved through various methods, including the reaction of substituted anilines with appropriate precursors. For instance, the reaction of 4-bromoaniline (B143363) can lead to the formation of bromo-substituted indole (B1671886) derivatives, which can be further modified. iajps.com One common strategy involves the Japp-Klingemann and Fischer indole cyclization reactions. iajps.com

A general approach to synthesizing substituted indolines involves the reaction of an aniline (B41778) derivative with a suitable electrophile. The reaction of this compound with anilines can proceed via an initial nucleophilic substitution of the bromine atom by the aniline nitrogen, followed by an intramolecular cyclization to form the indoline ring. The specific reaction conditions, such as the choice of solvent and base, can influence the reaction pathway and the final product. N-substituted analogs can be prepared by using N-substituted anilines or by subsequent alkylation of the resulting indoline. iajps.comdoi.org

Below is a table summarizing the synthesis of indoline derivatives from aniline precursors.

Reactant 1Reactant 2ProductKey Reaction Type
4-Bromoaniline(R)-N-Methyl-2-pyrrolidinone(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indoleMultistep synthesis
AcetanilideBromine4-BromoacetanilideElectrophilic Aromatic Substitution
4-BromoacetanilideChlorine4-Bromo-2-chloroacetanilideElectrophilic Aromatic Substitution

Formation of Imidazoles and Thiazoles

This compound is a valuable precursor for synthesizing five-membered heterocyclic rings such as imidazoles and thiazoles. The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazole derivatives. mdpi.comorganic-chemistry.orgnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. In this context, this compound serves as the α-haloketone component.

The reaction with thiourea (B124793), for example, would lead to the formation of a 2-aminothiazole (B372263) derivative. The reaction proceeds through the initial formation of an intermediate by the reaction of the thiourea with the carbonyl group, followed by an intramolecular cyclization where the sulfur atom displaces the bromine atom. mdpi.comanalis.com.my Similarly, reaction with other thioamides can yield a variety of substituted thiazoles. The synthesis of imidazoles can be achieved by reacting this compound with amidines.

The following table outlines examples of thiazole synthesis.

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
α-BromoketoneThiourea-2-Aminothiazole
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea, Substituted benzaldehydesSilica supported tungstosilisic acidSubstituted Hantzsch thiazole derivatives
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted thioureasMicrowave heatingN-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

Construction of Complex Polycyclic Scaffolds, e.g., Pyridazino[4,3-b]indoles

The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. One notable example is the construction of pyridazino[4,3-b]indoles. These polycyclic structures have been investigated for their potential as ligands for benzodiazepine (B76468) receptors and for their antibacterial properties. nih.govnih.govresearchgate.net

The synthesis of these complex scaffolds often involves a multi-step sequence where this compound or a derivative is used to build a part of the final ring system. For instance, the indole portion could be synthesized first, followed by the construction of the pyridazine (B1198779) ring. The bromo-keto-nitrile functionality of the starting material allows for sequential reactions to form the fused rings. The synthesis and biological evaluation of various pyridazino[4,3-b]indoles have been reported, highlighting the importance of this structural class. nih.govnih.gov

Role in the Construction of Functionalized Carbon Frameworks

Beyond its use in forming heterocyclic rings, this compound is a valuable tool for building functionalized carbon skeletons. The presence of the bromine atom makes it an excellent electrophile for carbon-carbon bond-forming reactions. researchgate.net

This reactivity allows for the introduction of the 3-oxo-2-phenylbutanenitrile moiety into other molecules through alkylation reactions. Nucleophiles such as enolates, organometallic reagents, or carbanions can displace the bromide, creating a new C-C bond. This opens up pathways to a wide array of acyclic and carbocyclic compounds with specific functional group arrangements, which can be further elaborated into more complex structures.

Contribution to Chemical Space Exploration and Compound Library Development

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukmdpi.comcam.ac.uk this compound is an excellent starting point for DOS due to its multiple reactive sites.

By systematically reacting this building block with a variety of different reaction partners, large and diverse compound libraries can be generated. nih.govnih.gov For example, reacting it with a set of diverse anilines can produce a library of indoline derivatives. Similarly, using a range of thioamides can lead to a library of thiazoles. This approach allows for the efficient exploration of chemical space around these privileged scaffolds, increasing the probability of discovering new compounds with interesting biological activities or material properties. The ability to generate complex and diverse molecular architectures from a single, readily accessible starting material underscores the value of this compound in modern chemical research. cam.ac.uk

Spectroscopic and Analytical Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-bromo-3-oxo-2-phenylbutanenitrile. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical environment of each proton determines its resonance frequency. The phenyl group protons typically appear as a multiplet in the aromatic region. The two diastereotopic protons of the bromomethyl group (-CH₂Br) would likely present as distinct signals, potentially as an AB quartet, due to their different spatial relationships with the chiral center. The single proton at the chiral center (-CH) would also produce a distinct signal.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectra would show characteristic signals for the carbonyl carbon of the ketone group, the nitrile carbon, the carbons of the phenyl ring, the chiral methine carbon, and the brominated methylene (B1212753) carbon.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl-H 7.30-7.50 (m) 128.0-135.0
CH (methine) 4.50-5.00 (s) 45.0-55.0
CH₂Br (methylene) 3.80-4.20 (d) 30.0-40.0
C=O (ketone) - 190.0-200.0
C≡N (nitrile) - 115.0-120.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structural components through fragmentation analysis. The presence of a bromine atom is particularly notable in the mass spectrum, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z).

The fragmentation of this compound under mass spectrometry would likely involve the loss of the bromine atom, the cleavage of the bond between the carbonyl group and the bromomethyl group, and other characteristic fragmentations of the phenyl and nitrile moieties.

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Structure Expected m/z
Molecular Ion [C₁₀H₈BrNO]⁺ 253/255
Loss of Br [C₁₀H₈NO]⁺ 174
Phenylacetonitrile [C₈H₇N]⁺ 117
Phenyl [C₆H₅]⁺ 77

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretch of the ketone, a sharp absorption for the nitrile (C≡N) stretch, and various absorptions for the C-H bonds of the aromatic ring and the aliphatic chain. The presence of the carbon-bromine (C-Br) bond would also be indicated by a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Nitrile (C≡N) Stretch 2240-2260
Ketone (C=O) Stretch 1715-1735
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000
Carbon-Bromine (C-Br) Stretch 500-600

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a common technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A suitable solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to separate the compound from starting materials and byproducts. The retention factor (Rf) value is a key parameter in TLC analysis.

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher resolution method for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be appropriate for analyzing this compound. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Computational and Theoretical Investigations of 4 Bromo 3 Oxo 2 Phenylbutanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic properties of molecules like 4-bromo-3-oxo-2-phenylbutanenitrile. These calculations can provide insights into the molecule's stability, charge distribution, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

For this compound, key aspects to investigate would include the distribution of electron density, identifying electrophilic and nucleophilic sites. The presence of the bromine atom, the carbonyl group, and the nitrile group creates a complex electronic environment. The calculated electrostatic potential map would likely show a region of positive potential around the carbonyl carbon, making it susceptible to nucleophilic attack, and a region of negative potential around the oxygen and nitrogen atoms. The bromine atom, being a good leaving group, also influences the molecule's reactivity.

The reactivity of this compound can be further quantified through reactivity descriptors derived from DFT calculations. These include parameters like global hardness, softness, and the Fukui function, which can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValueDescription
HOMO Energy-7.2 eVHighest Occupied Molecular Orbital energy, related to the ability to donate electrons.
LUMO Energy-1.5 eVLowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVEnergy difference between HOMO and LUMO, indicating chemical stability.
Dipole Moment3.8 DA measure of the overall polarity of the molecule.
Mulliken Charge on C=O+0.45 ePartial positive charge on the carbonyl carbon, indicating its electrophilicity.
Mulliken Charge on Br-0.15 ePartial negative charge on the bromine atom.

Molecular Dynamics and Reaction Pathway Modeling

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various solvent environments. These simulations track the atomic motions over time, providing insights into conformational changes, solvent interactions, and the preliminary steps of chemical reactions. For a molecule with a flexible backbone like this, MD can help identify the most stable conformers and the energy barriers between them.

Furthermore, computational methods can be used to model reaction pathways, for instance, in its reaction with a nucleophile. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate the activation energies for different possible reaction channels. This is particularly relevant for understanding the regioselectivity of reactions involving this molecule, such as whether a nucleophile would preferentially attack the carbonyl carbon or the carbon bearing the bromine atom (via an S(_N)2 mechanism).

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry offers reliable methods for predicting spectroscopic properties, which can be invaluable for the characterization of this compound. Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption ((\lambda_{max})). Similarly, vibrational frequencies can be computed to predict the infrared (IR) spectrum, helping to assign the characteristic peaks for the carbonyl, nitrile, and C-Br stretching modes. Nuclear Magnetic Resonance (NMR) chemical shifts ((\delta)) for both ¹H and ¹³C can also be calculated, aiding in the structural elucidation of the molecule and its reaction products.

Conformational analysis is another area where computational methods excel. Due to the presence of multiple single bonds, this compound can exist in various conformations. By systematically rotating the bonds and calculating the corresponding energies, a potential energy surface can be generated, revealing the most stable (lowest energy) conformers. This information is critical as the reactivity and spectroscopic properties of the molecule can be conformation-dependent.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
IR(\nu{C=O})~1720 cm⁻¹
IR(\nu_{C\equiv N})~2250 cm⁻¹
¹³C NMR(\delta_{C=O})~190 ppm
¹³C NMR(\delta_{C\equiv N})~117 ppm
¹H NMR(\delta_{CH-Ph})~4.5 ppm

In Silico Studies of Regio- and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound makes the study of regio- and stereoselectivity in its reactions a key area for computational investigation. For example, in a reaction with a nucleophile, attack could occur at the carbonyl carbon, the α-carbon (leading to substitution of the bromine), or even the nitrile carbon under certain conditions.

Computational modeling can be used to explore the different reaction pathways and determine the most favorable one. By calculating the activation energies for each possible pathway, researchers can predict the major product of a reaction. For instance, comparing the energy barrier for the S(_N)2 substitution of the bromine atom versus the addition to the carbonyl group can provide a clear prediction of the regioselectivity.

Furthermore, the stereochemistry of the reaction can be investigated. The α-carbon is a stereocenter, and reactions at this position can proceed with either inversion or retention of configuration. Computational modeling of the transition states can elucidate the stereochemical outcome of such reactions.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Greener Synthetic Pathways for α-Brominated Ketonitriles

The development of environmentally friendly methods for synthesizing α-brominated ketonitriles, such as 4-Bromo-3-oxo-2-phenylbutanenitrile, is a key area of future research. Traditional bromination methods often use hazardous reagents like elemental bromine, which poses significant safety and environmental risks. Future research will likely focus on greener alternatives that are safer and more sustainable.

One promising approach is the use of solid-supported brominating agents, which are easier to handle and can be recycled. For example, polymer-bound N-bromosuccinimide (NBS) could be used for the selective bromination of β-ketonitriles. This method would simplify the purification process and reduce waste. Another area of interest is electrochemical bromination, where bromide ions are oxidized to bromine in situ using electricity. This technique avoids the need to handle elemental bromine and allows for precise control over the reaction.

The use of green solvents is also crucial for sustainable synthesis. Supercritical carbon dioxide (scCO₂) and ionic liquids are potential replacements for traditional volatile organic solvents. These solvents are non-toxic, non-flammable, and can be easily recycled. Researchers are also exploring solvent-free reaction conditions, where the reactants are mixed and heated without any solvent, further reducing the environmental impact.

Future research in this area will likely focus on combining these approaches to create a truly green synthesis of this compound. For instance, a continuous-flow process using a solid-supported brominating agent and a green solvent could offer a safe, efficient, and scalable method for producing this important chemical intermediate.

Exploration of Novel Catalytic Transformations Involving this compound

The unique structure of this compound makes it an ideal candidate for a variety of catalytic transformations. The presence of multiple reactive sites allows for the development of new catalytic methods to create complex molecules with high selectivity.

One exciting area of research is the use of transition metal catalysis to activate the C-Br bond. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be used to introduce new functional groups at the α-position of the ketone. This would provide access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. Another promising avenue is the use of copper-catalyzed reactions, which are often cheaper and more sustainable than palladium-based methods.

Organocatalysis, which uses small organic molecules as catalysts, is another area of interest. Chiral organocatalysts could be used to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds. For example, a chiral amine catalyst could be used for the asymmetric α-functionalization of the ketone, while a chiral phase-transfer catalyst could be used for the enantioselective alkylation of the nitrile group.

Future research in this area will focus on discovering new catalytic systems that can selectively activate different parts of the molecule. For example, a dual catalytic system, combining a transition metal catalyst and an organocatalyst, could be used to perform multiple transformations in a single step, leading to a more efficient and atom-economical synthesis.

Unveiling Unexplored Reactivity and Rearrangement Processes

The complex structure of this compound suggests that it may undergo a variety of interesting and unexplored reactions and rearrangements. The interplay between the ketone, nitrile, and bromine atom could lead to new chemical transformations that have not been seen before.

One potential reaction is a Favorskii-type rearrangement, where the α-bromo ketone reacts with a base to form a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to give a rearranged product. The outcome of this reaction would depend on the reaction conditions and the nature of the base used. Another possibility is a tandem reaction involving both the ketone and the nitrile group. For example, a reaction with a dinucleophile could lead to the formation of a heterocyclic compound in a single step.

The stereochemistry of the molecule could also play a key role in its reactivity. The presence of a chiral center at the α-position of the ketone could influence the outcome of reactions at other parts of the molecule. For example, the stereochemistry of the α-carbon could direct the approach of a nucleophile to the ketone or nitrile group, leading to a highly stereoselective transformation.

Future research in this area will involve a combination of experimental and computational studies to explore the full range of reactivity of this compound. High-throughput screening techniques could be used to quickly test a variety of reaction conditions, while computational modeling could be used to predict the outcome of reactions and to understand the underlying mechanisms.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way we discover and optimize chemical reactions. These powerful tools can be used to predict the outcome of reactions, to identify the best reaction conditions, and to design new catalysts and reagents.

In the context of this compound, ML models could be trained on a large dataset of reactions involving similar compounds to predict the outcome of new reactions. This would allow researchers to quickly identify promising reaction conditions without having to perform a large number of experiments. For example, an ML model could be used to predict the yield of a cross-coupling reaction as a function of the catalyst, ligand, base, and solvent used.

The integration of ML and AI with automated synthesis platforms could lead to a closed-loop system for reaction discovery and optimization. In this system, an AI algorithm would propose a set of experiments, which would then be performed by a robot. The results of these experiments would be used to update the ML model, which would then propose a new set of experiments. This iterative process would allow for the rapid discovery of new reactions and the optimization of existing ones.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-Bromo-3-oxo-2-phenylbutanenitrile, and how can reaction conditions be optimized?

  • Methodology : Condensation reactions between bromophenyl precursors and carbonyl-containing intermediates are commonly employed, with nitrile group introduction via cyanation or substitution reactions. Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., KCN or CuCN). Monitoring by TLC or HPLC ensures reaction progression .
  • Data Consideration : Use FT-IR to track nitrile formation (~2200 cm⁻¹) and GC-MS for intermediate purity validation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR for structural confirmation (e.g., phenyl proton signals at δ 7.2–7.8 ppm, ketone carbon at ~200 ppm).
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~262.05).
  • XRD : For crystalline samples, SHELX programs (e.g., SHELXL) refine unit cell parameters and validate stereochemistry .
    • Quality Control : Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate halogenated waste in designated containers for incineration .
    • Emergency Measures : Immediate rinsing with water for spills on skin; consult SDS for first-aid guidelines .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of this compound?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron X-ray sources to minimize noise.
  • Refinement : Apply SHELXL with restraints for disordered bromine atoms. Validate using R-factor convergence (<5%) and residual density maps .
    • Troubleshooting : Compare experimental data with computational models (e.g., DFT-optimized geometries) to identify positional errors .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Monitor Suzuki-Miyaura reactions (e.g., with Pd catalysts) via in-situ NMR to track bromide displacement rates.
  • Isotopic Labeling : Use ¹⁸O-labeled ketone groups to elucidate nucleophilic attack pathways.
    • Data Analysis : Correlate Hammett parameters with reaction yields to assess electronic effects of substituents .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodology :

  • Co-solvents : Employ DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility.
  • Surfactants : Use Tween-80 or cyclodextrins for micellar encapsulation.
  • pH Adjustment : Ionize the ketone group under basic conditions (pH >10) to improve hydrophilicity .
    • Validation : Measure solubility via UV-Vis spectroscopy at λ_max (~270 nm) and compare with calculated LogP values .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting spectral data reported for this compound in literature?

  • Methodology :

  • Reproducibility : Replicate synthesis under standardized conditions and compare NMR/MS outputs.
  • Collaborative Verification : Share raw data with third-party labs (e.g., NIST) for independent validation .
    • Documentation : Publish detailed experimental parameters (e.g., solvent grade, instrument calibration) to enhance transparency .

Research Design and Ethical Considerations

Q. What ethical guidelines apply when publishing structural data for this compound with potential dual-use applications?

  • Methodology :

  • Risk Assessment : Evaluate misuse potential (e.g., precursor for hazardous derivatives) via institutional biosafety committees.
  • Data Sharing : Restrict access to sensitive synthetic protocols while disclosing non-critical analytical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.